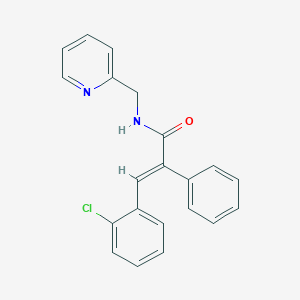
1-(2-methoxyphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methoxyphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol is a compound that belongs to the class of beta-blockers. It is commonly referred to as nebivolol, and it is used in the treatment of hypertension and heart failure. Nebivolol is a highly selective beta-1 blocker, which means that it primarily blocks the beta-1 receptors in the heart, leading to a decrease in heart rate and blood pressure.
Mecanismo De Acción
Nebivolol works by selectively blocking the beta-1 receptors in the heart, leading to a decrease in heart rate and blood pressure. It also stimulates the production of nitric oxide, which causes vasodilation and further decreases blood pressure.
Biochemical and Physiological Effects:
Nebivolol has several biochemical and physiological effects, including a decrease in heart rate, cardiac output, and blood pressure. It also increases the production of nitric oxide, which causes vasodilation and improves blood flow. Nebivolol has been shown to have a favorable safety profile, with minimal side effects compared to other beta-blockers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using nebivolol in lab experiments is its high selectivity for beta-1 receptors, which allows for more precise targeting of these receptors. However, one limitation is that it may not be suitable for experiments that require the blocking of both beta-1 and beta-2 receptors.
Direcciones Futuras
There are several future directions for the study of nebivolol, including its potential use in the treatment of other conditions such as migraine headaches and erectile dysfunction. Further research is also needed to determine the long-term safety and efficacy of nebivolol compared to other beta-blockers. Additionally, the development of new synthetic methods for nebivolol may lead to improved efficiency and cost-effectiveness.
Métodos De Síntesis
The synthesis of nebivolol involves several steps, including the reaction of 2-methylbenzimidazole with epichlorohydrin to form 2-(2-methyl-1H-benzimidazol-1-yl) ethanol. The resulting compound is then reacted with 2-methoxyphenol in the presence of sodium hydride to form 1-(2-methoxyphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol. The final product is obtained by reducing the ketone group using sodium borohydride.
Aplicaciones Científicas De Investigación
Nebivolol has been extensively studied for its therapeutic potential in the treatment of hypertension and heart failure. It has been shown to be effective in lowering blood pressure and improving cardiac function in patients with these conditions. Nebivolol has also been studied for its potential use in the treatment of erectile dysfunction and migraine headaches.
Propiedades
IUPAC Name |
1-(2-methoxyphenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-13-19-15-7-3-4-8-16(15)20(13)11-14(21)12-23-18-10-6-5-9-17(18)22-2/h3-10,14,21H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAWQMVIFYDDMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(COC3=CC=CC=C3OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

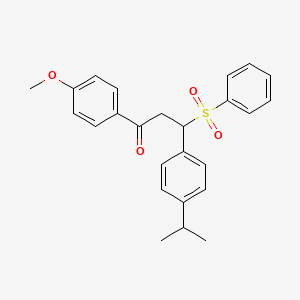
![1-allyl-2-[(2-naphthyloxy)methyl]-1H-benzimidazole](/img/structure/B5112271.png)
![5-bromo-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-1,3-dimethylbenzene](/img/structure/B5112279.png)

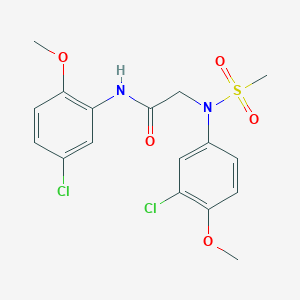
![dimethyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]terephthalate](/img/structure/B5112304.png)

![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5112336.png)
![dimethyl 2-[(butoxycarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5112344.png)
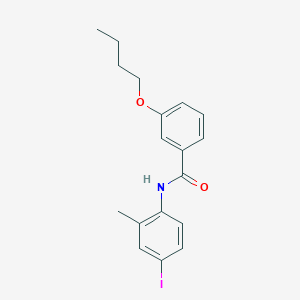
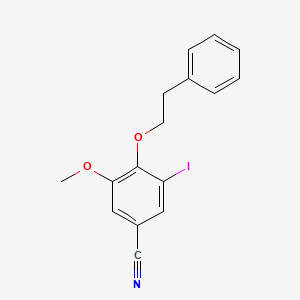
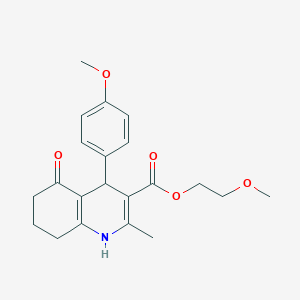
![[(1-butyl-1H-indol-3-yl)thio]acetic acid](/img/structure/B5112371.png)
